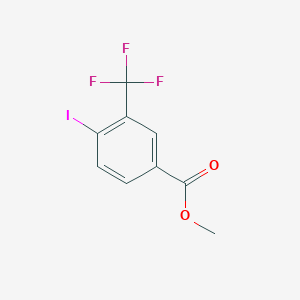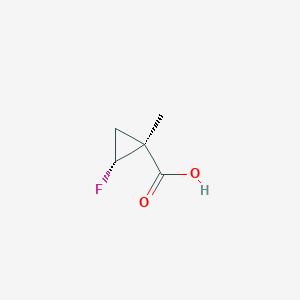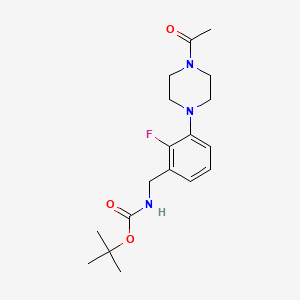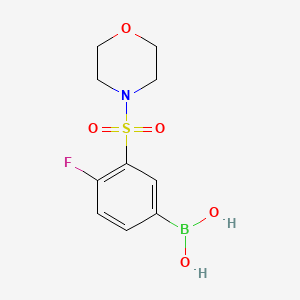
(4-氟-3-(吗啉磺酰基)苯基)硼酸
描述
(4-Fluoro-3-(morpholinosulfonyl)phenyl)boronic acid is a useful research compound. Its molecular formula is C10H13BFNO5S and its molecular weight is 289.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality (4-Fluoro-3-(morpholinosulfonyl)phenyl)boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Fluoro-3-(morpholinosulfonyl)phenyl)boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
传感应用
硼酸以其与二醇和强路易斯碱(如氟化物或氰化物阴离子)相互作用的能力而闻名,这使其在各种传感应用中具有实用性。 鉴于(4-氟-3-(吗啉磺酰基)苯基)硼酸的独特结构,它可用于开发用于检测具有二醇基团或与路易斯碱相互作用的生物分子或环境污染物的传感器 .
药物发现
该化合物中存在吗啉基团表明其在药物发现中的潜在应用,特别是作为开发新药的支架。 硼酸已被用于制备具有生物活性的化合物,包括基质金属蛋白酶 (MMP) 的抑制剂 .
有机合成
硼酸在有机合成中至关重要,尤其是在铃木偶联等偶联反应中。 氟基团和吗啉基团可以提供独特的反应性模式,使(4-氟-3-(吗啉磺酰基)苯基)硼酸成为合成复杂有机分子的宝贵试剂 .
作用机制
Target of Action
The primary target of (4-Fluoro-3-(morpholinosulfonyl)phenyl)boronic acid is the palladium catalyst in the Suzuki-Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon-carbon bond forming reaction .
Mode of Action
The compound interacts with its target through a process known as transmetalation . In this process, the boronic acid group of the compound is transferred from boron to palladium . This results in the formation of a new palladium-carbon bond .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction is the primary biochemical pathway affected by this compound . The downstream effects of this pathway involve the formation of carbon-carbon bonds, which are crucial for the synthesis of various organic compounds .
Pharmacokinetics
As a boronic acid, it is expected to have good stability and bioavailability due to its relatively stable and readily prepared nature .
Result of Action
The action of (4-Fluoro-3-(morpholinosulfonyl)phenyl)boronic acid results in the formation of carbon-carbon bonds . This is a crucial step in the synthesis of various organic compounds, including biologically active terphenyls .
Action Environment
The action of (4-Fluoro-3-(morpholinosulfonyl)phenyl)boronic acid is influenced by the reaction conditions. The Suzuki-Miyaura cross-coupling reaction, for instance, is known for its mild and functional group tolerant reaction conditions . The compound is also environmentally benign, contributing to its efficacy and stability .
生化分析
Biochemical Properties
(4-Fluoro-3-(morpholinosulfonyl)phenyl)boronic acid plays a significant role in biochemical reactions, particularly in the field of enzyme inhibition. This compound interacts with various enzymes, proteins, and other biomolecules, often acting as an inhibitor. For instance, it can inhibit proteases by forming a reversible covalent bond with the active site serine residue. This interaction is crucial for studying enzyme mechanisms and developing enzyme inhibitors as potential therapeutic agents .
Cellular Effects
The effects of (4-Fluoro-3-(morpholinosulfonyl)phenyl)boronic acid on cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may inhibit specific signaling pathways by targeting key enzymes, leading to altered gene expression and metabolic changes. These effects are essential for understanding cellular responses to external stimuli and developing new therapeutic strategies .
Molecular Mechanism
At the molecular level, (4-Fluoro-3-(morpholinosulfonyl)phenyl)boronic acid exerts its effects through various mechanisms. One primary mechanism is enzyme inhibition, where the compound binds to the active site of enzymes, preventing substrate binding and subsequent catalytic activity. This inhibition can be reversible or irreversible, depending on the nature of the interaction. Additionally, (4-Fluoro-3-(morpholinosulfonyl)phenyl)boronic acid can modulate gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (4-Fluoro-3-(morpholinosulfonyl)phenyl)boronic acid can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that (4-Fluoro-3-(morpholinosulfonyl)phenyl)boronic acid remains stable under specific conditions, but it may degrade over time, leading to reduced efficacy. Long-term exposure to this compound can result in sustained inhibition of target enzymes and prolonged alterations in cellular processes .
Dosage Effects in Animal Models
The effects of (4-Fluoro-3-(morpholinosulfonyl)phenyl)boronic acid vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and effectively inhibit target enzymes. At higher doses, it can cause adverse effects, including toxicity and off-target interactions. Understanding the dosage effects is crucial for determining the therapeutic window and ensuring the compound’s safety and efficacy in preclinical studies .
Metabolic Pathways
(4-Fluoro-3-(morpholinosulfonyl)phenyl)boronic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. This compound can influence metabolite levels by inhibiting key enzymes in metabolic pathways, leading to altered metabolic states. These interactions are essential for understanding the compound’s impact on cellular metabolism and its potential therapeutic applications .
Transport and Distribution
Within cells and tissues, (4-Fluoro-3-(morpholinosulfonyl)phenyl)boronic acid is transported and distributed through specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. Understanding the transport and distribution mechanisms is vital for optimizing the compound’s delivery and efficacy in therapeutic applications .
Subcellular Localization
The subcellular localization of (4-Fluoro-3-(morpholinosulfonyl)phenyl)boronic acid is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it exerts its biochemical effects. Studying the subcellular localization is crucial for understanding the compound’s mode of action and optimizing its therapeutic potential .
属性
IUPAC Name |
(4-fluoro-3-morpholin-4-ylsulfonylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BFNO5S/c12-9-2-1-8(11(14)15)7-10(9)19(16,17)13-3-5-18-6-4-13/h1-2,7,14-15H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQLKRRBTZFILPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)F)S(=O)(=O)N2CCOCC2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BFNO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


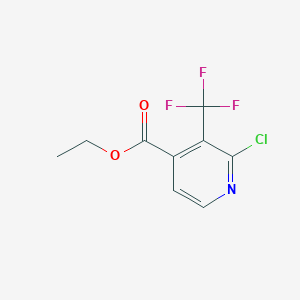
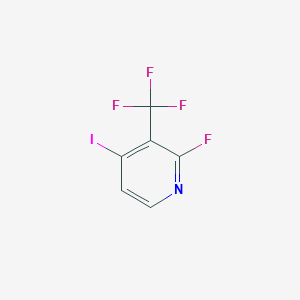
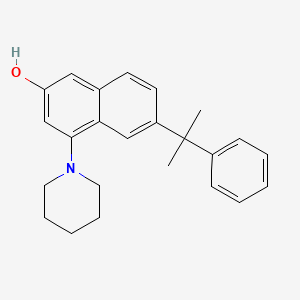
![3-((Tetrahydrofuran-2-yl)methoxy)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine](/img/structure/B1408466.png)
![{1-[2-(1H-indol-3-yl)ethyl]-2,5-dioxoimidazolidin-4-yl}acetic acid](/img/structure/B1408467.png)
![3-{2,5-Dioxo-1-[4-(propan-2-yl)phenyl]imidazolidin-4-yl}propanoic acid](/img/structure/B1408468.png)

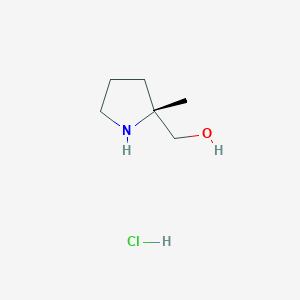
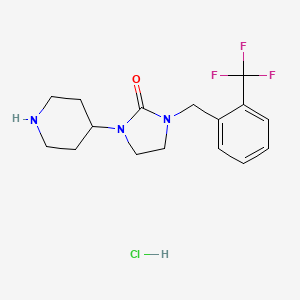
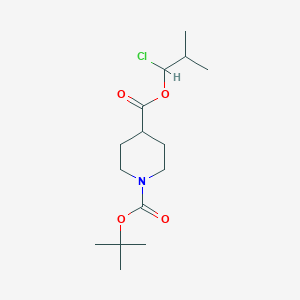
![2-(2-Methoxy-ethoxy)-N-{4-[2-(2-methoxy-ethoxy)-acetylamino]-phenyl}-acetamide](/img/structure/B1408475.png)
